Methyl 2-methyl-3-oxo-2,3-dihydro-1,2-oxazole-5-carboxylate
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Overview
Description
Chemical Reactions Analysis
The specific chemical reactions involving “Methyl 2-methyl-3-oxo-2,3-dihydro-1,2-oxazole-5-carboxylate” are not well-documented in the available literature .Physical and Chemical Properties Analysis
“this compound” is a powder at room temperature. It has a melting point of 120-124 degrees Celsius. .Scientific Research Applications
Synthesis of Macrolides and Other Compounds
Oxazoles, such as Methyl 2-methyl-3-oxo-2,3-dihydro-1,2-oxazole-5-carboxylate, are used as masked forms of activated carboxylic acids. They form triamides upon reaction with singlet oxygen, which can undergo selective nucleophilic attack for the synthesis of macrolides, including recifeiolide and curvularin. This demonstrates the utility of oxazoles in complex organic synthesis (Wasserman, Gambale, & Pulwer, 1981).
Coordination Chemistry and Asymmetric Synthesis
4,5-Dihydro-1,3-oxazole ligands, related to the structure of interest, are extensively used in coordination chemistry, particularly as chiral auxiliaries in transition metal-catalyzed asymmetric syntheses. Their versatility, straightforward synthesis, and the ability to modulate chiral centers near donor atoms highlight their importance in creating complex chiral molecules (Gómez, Muller, & Rocamora, 1999).
Fluorescent Probes and Photophysical Studies
Derivatives of oxazole-4-carboxylate have been investigated for their photophysical properties, demonstrating high fluorescence quantum yields and moderate solvent sensitivity. These properties make them suitable candidates for use as fluorescent probes in various scientific studies, including their incorporation into peptides for probing biological systems (Ferreira et al., 2010).
Gold Catalysis
Gold catalysis has been utilized for the mild condition synthesis of oxazoles from propargylcarboxamides, showcasing the efficiency of gold compounds in facilitating organic transformations. The process highlights the potential of using gold catalysis for the direct and catalytic access to alkylidene oxazolines and oxazoles, important intermediates in organic synthesis (Hashmi et al., 2004).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 2-methyl-3-oxo-1,2-oxazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO4/c1-7-5(8)3-4(11-7)6(9)10-2/h3H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXTMQZLBHCRFQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(O1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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